molecular formula C10H8N2O3 B14885484 6-(Furan-3-yl)-2-methylpyrimidine-4-carboxylic acid

6-(Furan-3-yl)-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B14885484
M. Wt: 204.18 g/mol
InChI Key: VWIDVVAXGJLFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Furan-3-yl)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrimidine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-3-yl)-2-methylpyrimidine-4-carboxylic acid typically involves the formation of the furan ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a furan derivative with a suitable pyrimidine precursor can yield the desired compound through a series of cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Furan-3-yl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-diones, while substitution reactions can introduce various functional groups onto the furan or pyrimidine rings .

Scientific Research Applications

6-(Furan-3-yl)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Furan-3-yl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan and pyrimidine rings provide a scaffold that can be modified to enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

    2-Methylpyrimidine-4-carboxylic acid: A pyrimidine derivative with similar structural features.

    6-(Thiophen-3-yl)-2-methylpyrimidine-4-carboxylic acid: A compound with a thiophene ring instead of a furan ring.

Uniqueness

6-(Furan-3-yl)-2-methylpyrimidine-4-carboxylic acid is unique due to the combination of furan and pyrimidine rings in its structure. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

6-(furan-3-yl)-2-methylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-11-8(7-2-3-15-5-7)4-9(12-6)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIDVVAXGJLFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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